molecular formula C19H17BrN2S B386229 N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

Cat. No.: B386229
M. Wt: 385.3g/mol
InChI Key: BMHAAUBGOJEXFJ-UHFFFAOYSA-N
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Description

N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, phenyl derivatives, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-allyl-4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group enhances its ability to undergo various chemical transformations, while the methylaniline moiety contributes to its biological activity .

Properties

Molecular Formula

C19H17BrN2S

Molecular Weight

385.3g/mol

IUPAC Name

4-(4-bromophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C19H17BrN2S/c1-3-12-22-18(15-6-8-16(20)9-7-15)13-23-19(22)21-17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3

InChI Key

BMHAAUBGOJEXFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Br)CC=C

Origin of Product

United States

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